2-Fluoro-3-hydroxyphenylboronic acid chemical properties
2-Fluoro-3-hydroxyphenylboronic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Fluoro-3-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 2-Fluoro-3-hydroxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features.
Core Chemical Properties
2-Fluoro-3-hydroxyphenylboronic acid is a substituted phenylboronic acid that serves as a key intermediate in organic synthesis. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring influences its reactivity and potential applications.
Physicochemical Data
The fundamental physicochemical properties of 2-Fluoro-3-hydroxyphenylboronic acid are summarized in the table below. This data is essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 855230-60-3 | [1][2][3] |
| Molecular Formula | C₆H₆BFO₃ | [1][2][3][4][5] |
| Molecular Weight | 155.92 g/mol | [1][3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [3] |
| InChI | 1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H | [4][5] |
| InChIKey | FUYFURLPSFAOGC-UHFFFAOYSA-N | [4][5] |
| SMILES | OB(C1=CC=CC(O)=C1F)O | [4] |
| MDL Number | MFCD06797222 | [4] |
| PubChem Substance ID | 329795648 | [4] |
Stability and Storage
Proper storage is crucial to maintain the integrity of 2-Fluoro-3-hydroxyphenylboronic acid.
-
Storage Temperature : Recommended storage is at -20°C.[2]
-
Storage Conditions : It should be stored under an inert atmosphere.[6] It is classified as a combustible solid.[4]
-
General Handling : For maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap.[2]
Applications in Organic Synthesis
Arylboronic acids are most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8][9] The unique substitution pattern of 2-Fluoro-3-hydroxyphenylboronic acid makes it a valuable reagent for introducing a 2-fluoro-3-hydroxyphenyl moiety into complex molecules.
The electron-withdrawing nature of the fluorine atom and the presence of the hydroxyl group can modulate the reactivity of the boronic acid in these coupling reactions.[7] This allows for fine-tuning of reaction conditions and can influence the electronic properties of the resulting products, which is particularly important in drug discovery and the development of advanced materials.[10]
Caption: Relationship between the compound's structure and its synthetic utility.
Experimental Protocols
The following section details a general experimental protocol for a typical application of 2-Fluoro-3-hydroxyphenylboronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[7] This protocol provides a general methodology; however, optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.[7]
Reaction Scheme: R¹-X + R²-B(OH)₂ → [Pd Catalyst, Base] → R¹-R²
Where R¹-X is an aryl or vinyl halide (or pseudohalide) and R²-B(OH)₂ is the boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
2-Fluoro-3-hydroxyphenylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., DMF/H₂O, Toluene, Dioxane)
Procedure:
-
Reaction Setup : To a dried reaction vessel, add the aryl halide, 2-Fluoro-3-hydroxyphenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere : Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.
-
Solvent Addition : Add the anhydrous solvent to the reaction mixture.
-
Reaction Conditions : Heat the mixture to the desired temperature (typically ranging from room temperature to reflux) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
It is imperative to consult the Safety Data Sheet (SDS) before handling 2-Fluoro-3-hydroxyphenylboronic acid.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Inhalation : Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or under a fume hood.[1][11]
-
Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
-
Firefighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]
Conclusion
2-Fluoro-3-hydroxyphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. (2-Fluoro-3-hydroxyphenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 4. 2-Fluoro-3-hydroxyphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 2-fluoro-3-hydroxyphenylboronic acid (C6H6BFO3) [pubchemlite.lcsb.uni.lu]
- 6. (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 957065-86-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]

